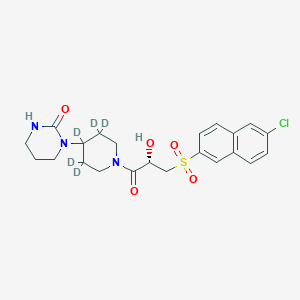
Fgfr-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fgfr-IN-2 is a small molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family. FGFRs are receptor tyrosine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in several diseases, particularly cancers, making FGFR inhibitors like this compound valuable in therapeutic research and development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr-IN-2 typically involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic route and reaction conditions can vary, but common steps include:
Formation of the Core Structure: This often involves cyclization reactions to form the core heterocyclic structure.
Functional Group Modifications: Introduction of functional groups such as amines, hydroxyls, or halogens through substitution reactions.
Purification: Techniques like recrystallization, chromatography, and distillation are used to purify the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
Fgfr-IN-2 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
Fgfr-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study FGFR signaling pathways.
Biology: Investigates the role of FGFRs in cellular processes such as proliferation and differentiation.
Medicine: Explores therapeutic potential in treating cancers and other diseases associated with FGFR dysregulation.
Industry: Utilized in the development of new drugs targeting FGFRs.
作用機序
Fgfr-IN-2 exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity. This prevents the phosphorylation of downstream signaling molecules, ultimately disrupting cellular processes such as proliferation and survival. The molecular targets include FGFR1, FGFR2, FGFR3, and FGFR4, and the pathways involved are primarily the RAS-MAPK and PI3K-AKT signaling pathways .
類似化合物との比較
Similar Compounds
Erdafitinib: Another FGFR inhibitor used in cancer therapy.
Infigratinib: Targets FGFRs and is used to treat cholangiocarcinoma.
Pemigatinib: An FGFR inhibitor approved for treating certain cancers.
Uniqueness
Fgfr-IN-2 is unique in its specific binding affinity and selectivity for FGFRs, which may result in different therapeutic profiles and side effect profiles compared to other FGFR inhibitors .
特性
分子式 |
C25H30N6O2 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
N'-(3,5-dimethoxyphenyl)-N'-[3-(1-methylpyrazol-4-yl)cinnolin-6-yl]-N-propan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C25H30N6O2/c1-17(2)26-8-9-31(21-12-22(32-4)14-23(13-21)33-5)20-6-7-24-18(10-20)11-25(29-28-24)19-15-27-30(3)16-19/h6-7,10-17,26H,8-9H2,1-5H3 |
InChIキー |
QGWHVBBKJAQYRM-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCCN(C1=CC2=CC(=NN=C2C=C1)C3=CN(N=C3)C)C4=CC(=CC(=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


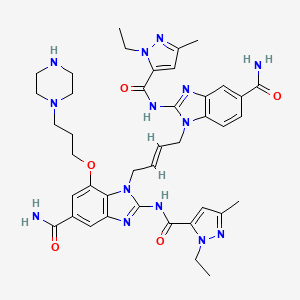
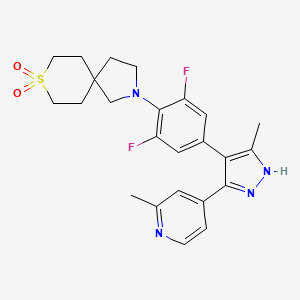
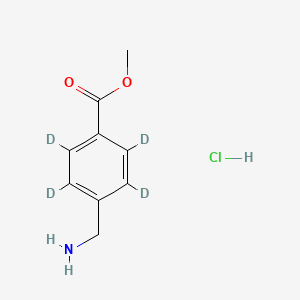
![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)
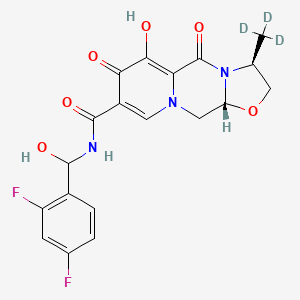
![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)
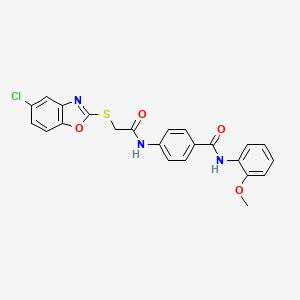
![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)
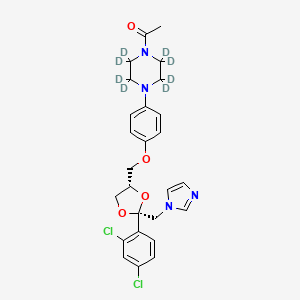
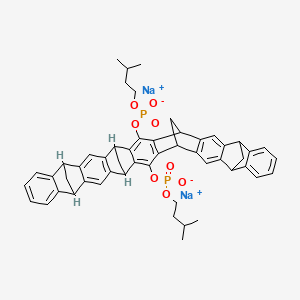
![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)


